5-Bromo-N-cyclopropylthiazol-2-amine
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Overview
Description
5-Bromo-N-cyclopropylthiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a cyclopropyl group attached to the nitrogen atom at the 2-position. Thiazole rings are known for their aromaticity and are found in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropylthiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Bromination: The thiazole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Raw Material Selection: Using cost-effective and readily available starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, solvent, and reaction time.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopropylthiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines
Scientific Research Applications
5-Bromo-N-cyclopropylthiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropylthiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorothiazole: Similar structure but with a chlorine atom instead of a cyclopropyl group.
N-Cyclopropylthiazol-2-amine: Lacks the bromine atom at the 5-position.
5-Bromo-2-aminothiazole: Lacks the cyclopropyl group
Uniqueness
5-Bromo-N-cyclopropylthiazol-2-amine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in synthetic chemistry and its biological activity .
Properties
Molecular Formula |
C6H7BrN2S |
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Molecular Weight |
219.10 g/mol |
IUPAC Name |
5-bromo-N-cyclopropyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H7BrN2S/c7-5-3-8-6(10-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9) |
InChI Key |
NEQIYAKHFPHCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=C(S2)Br |
Origin of Product |
United States |
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